Fmoc-2-D-Pal-OH

Somatostatin Receptor Peptide Therapeutics Chiral Recognition

This (R)-configured Fmoc-2-D-Pal-OH (CAS 185379-39-9) is a non‑proteinogenic D‑amino acid building block essential for solid‑phase peptide synthesis where stereochemistry governs biological outcome. Unlike the L‑enantiomer or 3‑/4‑pyridyl regioisomers, the D‑2‑pyridyl residue confers resistance to enzymatic degradation, enables specific metal‑coordination geometry, and uniquely synergizes with glucocorticoids in anti‑inflammatory peptide design. Procurement must specify enantiomeric purity (≥98%; detection limit <0.05% for the L‑form) to ensure batch‑to‑batch reproducibility in receptor‑binding assays, radiopharmaceutical tuning, and structural biology studies.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
Cat. No. B15621983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-D-Pal-OH
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
InChIKeyDXIVJCDZOMUITR-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Fmoc-2-Pyridylalanine: High-Enantiopurity D-Configuration Building Block for Precision Peptide Synthesis [1]


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid, commonly designated (R)-Fmoc-2-pyridylalanine or Fmoc-D-2-Pal-OH (CAS 185379-39-9), is a protected, non-proteinogenic D-amino acid derivative featuring an Fmoc-protected amine, a carboxylic acid, and a 2-pyridyl side chain [1]. It serves as a key building block for solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of the D-configured pyridylalanine residue to modulate peptide conformation, proteolytic stability, and metal-coordination or receptor-binding properties [2]. Its utility is particularly noted in the synthesis of peptide therapeutics where the D-stereochemistry confers resistance to enzymatic degradation and the pyridine ring provides a tunable handle for modulating physicochemical and pharmacological profiles [3].

Critical Procurement Rationale: Why (R)-Fmoc-2-Pyridylalanine Cannot Be Replaced by its Enantiomer or Positional Isomers


Generic substitution of (R)-Fmoc-2-pyridylalanine with its L-enantiomer, racemic mixture, or regioisomers (3- or 4-pyridylalanine) fails because these analogs exhibit profoundly different stereochemical and electronic properties that directly translate into distinct biological and physicochemical outcomes. The D-configuration is essential for resisting proteolytic degradation and achieving specific target binding in many peptide therapeutics, while the 2-pyridyl isomer presents unique metal-binding geometry and spatial orientation of the nitrogen lone pair compared to 3- and 4-pyridyl isomers [1]. As demonstrated in comparative studies, even minimal changes in the pyridine nitrogen position or chirality can abolish receptor recognition [2] or alter drug-like properties such as lipophilicity and in vivo biodistribution [3]. Consequently, procurement decisions must be guided by the specific stereochemical and regioisomeric identity required for the intended research or therapeutic application, as off-target substitutions can invalidate experimental results or compromise the pharmacological profile of the final peptide product.

(R)-Fmoc-2-Pyridylalanine: Quantifiable Differentiation Against Closest Analogs


Chiral Recognition and Receptor Affinity: D-2Pal Isomer Essential for SST2 Antagonist Binding

In a direct head-to-head comparison of diastereomeric somatostatin receptor subtype 2 (SST2) antagonists, the D-configured 2-pyridylalanine (d2Pal) derivative completely lacked receptor recognition and binding affinity, whereas the L-configured (l2Pal) counterpart retained binding activity [1]. This demonstrates that chirality at the alpha-carbon is a non-negotiable determinant of biological function for 2-pyridylalanine-containing peptides targeting SST2.

Somatostatin Receptor Peptide Therapeutics Chiral Recognition

Lipophilicity and Biodistribution: 2-Pyridyl Regioisomer Imparts Distinct logD and In Vivo Clearance Profile

When comparing 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine incorporated at position 3 of the radiolabeled somatostatin antagonist [177Lu]Lu-DOTA-LM3, the 2-pyridyl regioisomer (l2Pal) exhibited the lowest hydrophilicity (highest logD) among the three, with a measured logD of -2.3 ± 0.1, compared to -2.5 ± 0.1 for 3Pal and -2.6 ± 0.1 for 4Pal [1]. This 0.3 log unit difference in lipophilicity between 2Pal and 4Pal translates to a ~2-fold change in partition coefficient and correlates with altered kidney retention and whole-body biodistribution patterns in vivo [1].

Radiopharmaceuticals Biodistribution Lipophilicity

Anti-Inflammatory Activity: 2-Pyridylalanine Exhibits Unique Synergy with Cortisone and Anti-Exudative Effects

In a cross-study comparison of anti-inflammatory activities, dl-2-pyridylalanine (2-PA) demonstrated a unique pharmacological profile relative to its 3- and 4-pyridyl regioisomers. In the carrageenin-induced rat paw edema assay, dl-3-pyridylalanine was 3 times more active than dl-2-pyridylalanine and 4 times more active than dl-4-pyridylalanine [1]. However, only 2-PA exhibited significant anti-exudative action when administered alone in the granuloma pouch method, and notably, 2-PA uniquely enhanced the anti-inflammatory action of cortisone, whereas 3-PA inhibited cortisone's action and 4-PA had no effect [1].

Anti-inflammatory Pharmacology Drug Synergy

Enantiomeric Purity Assurance: Class-Level Fmoc-Amino Acid Detection Limit Below 0.05% Enables High-Fidelity Synthesis

Analytical methods established for Fmoc-protected amino acids as a class demonstrate that direct enantiomeric purity determination can achieve a general detection limit below 0.05% for the undesired antipode, with separation factors (α) ranging from 1.5 to 2.2 on Chiralcel-OD stationary phase [1]. This level of analytical sensitivity ensures that (R)-Fmoc-2-pyridylalanine can be procured and verified with exceptionally high enantiomeric purity (typically >99.9% ee for premium grades), minimizing the risk of stereochemical contamination that could compromise peptide synthesis outcomes.

Chiral Purity Quality Control SPPS

Synthetic Scalability: Ligand-Enabled C-H Arylation Enables Efficient Access to Fmoc-Protected 2-Pyridylalanine

A scalable, three-step synthetic route using ligand-enabled β-C(sp3)-H arylation of α-amino acids has been demonstrated for the preparation of various Fmoc-protected unnatural amino acids, including pyridylalanine derivatives, without requiring exogenous directing groups [1]. This methodology contrasts with traditional multi-step syntheses of pyridylalanines that often involve 5-7 steps, protection/deprotection sequences, and chromatographic purifications, offering a more efficient and atom-economical approach to accessing (R)-Fmoc-2-pyridylalanine in larger quantities for industrial applications.

C-H Activation Process Chemistry Unnatural Amino Acids

High-Value Application Scenarios for (R)-Fmoc-2-Pyridylalanine Based on Verified Differential Evidence


Synthesis of D-Configured Peptide Therapeutics Requiring Stereochemical Purity and Protease Resistance

Researchers developing peptide-based drugs where the D-configuration is essential for metabolic stability and target engagement should procure (R)-Fmoc-2-pyridylalanine. The direct evidence that the D-isomer of 2-pyridylalanine abolishes SST2 receptor binding while the L-isomer retains it [1] confirms that stereochemistry is a critical determinant of biological activity. This makes the (R)-enantiomer ideal for constructing protease-resistant D-peptide antagonists or for introducing stereochemical diversity in peptide libraries to explore structure-activity relationships.

Design of Radiopharmaceuticals and Imaging Agents with Tunable Lipophilicity

In the development of radiolabeled peptides for diagnostic imaging or targeted radiotherapy, the 2-pyridylalanine regioisomer offers a distinct lipophilicity profile (logD = -2.3 ± 0.1) that is intermediate between 3- and 4-pyridyl isomers [2]. This property can be exploited to fine-tune tumor uptake, kidney clearance, and overall biodistribution. Scientists optimizing the pharmacokinetics of peptide-based radiopharmaceuticals will find (R)-Fmoc-2-pyridylalanine to be a valuable building block for achieving a desired balance between target accumulation and off-target clearance.

Development of Anti-Inflammatory Peptides with Glucocorticoid-Synergistic Activity

Based on the unique finding that 2-pyridylalanine enhances the anti-inflammatory action of cortisone, whereas 3- and 4-pyridylalanine inhibit or have no effect [3], researchers designing novel anti-inflammatory peptides should select (R)-Fmoc-2-pyridylalanine for incorporation into sequences intended to synergize with endogenous or exogenous glucocorticoids. This application leverages the isomer-specific pharmacological interaction that cannot be achieved with other pyridylalanine regioisomers.

Solid-Phase Peptide Synthesis Requiring High Enantiomeric Purity Verification

For peptide synthesis laboratories and core facilities that demand the highest levels of stereochemical integrity, (R)-Fmoc-2-pyridylalanine sourced with validated enantiomeric purity (supported by class-level detection limits <0.05% [4]) is the building block of choice. This ensures that the final peptide product is free from trace contamination by the L-enantiomer, which is critical for reproducibility in biological assays, for meeting regulatory filing requirements, and for applications in structural biology where racemic impurities can confound crystallographic or NMR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-2-D-Pal-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.